molecular formula C11H12FNO2S B15309164 rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

Cat. No.: B15309164
M. Wt: 241.28 g/mol
InChI Key: GICOIVGTBAKEJW-QWRGUYRKSA-N
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Description

rac-(1R,5S)-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[320]heptane-6,6-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[320]heptane-6,6-dione involves multiple steps, typically starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

rac-(1R,5S)-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or block receptor binding, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-1-(4-chlorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione
  • rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione

Uniqueness

rac-(1R,5S)-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H12FNO2S

Molecular Weight

241.28 g/mol

IUPAC Name

(1S,5R)-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

InChI

InChI=1S/C11H12FNO2S/c12-9-3-1-8(2-4-9)11-6-13-5-10(11)16(14,15)7-11/h1-4,10,13H,5-7H2/t10-,11-/m0/s1

InChI Key

GICOIVGTBAKEJW-QWRGUYRKSA-N

Isomeric SMILES

C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=C(C=C3)F

Canonical SMILES

C1C2C(CN1)(CS2(=O)=O)C3=CC=C(C=C3)F

Origin of Product

United States

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